Arg-Gly-Glu-Ser acetate salt

描述

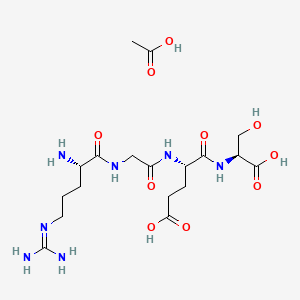

Arg-Gly-Glu-Ser acetate salt is a synthetic peptide composed of the amino acids arginine, glycine, glutamic acid, and serine, with an acetate counterion. This compound is known for its role as an integrin-blocking peptide, which makes it significant in various biological and medical research applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Arg-Gly-Glu-Ser acetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: to the resin.

Deprotection: of the amino acid’s protecting group.

Coupling: of the next amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.

Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Purification: of the crude peptide by high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of large-scale HPLC systems ensures the purity of the final product.

化学反应分析

Types of Reactions

Arg-Gly-Glu-Ser acetate salt can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For instance, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups.

科学研究应用

Cell Adhesion Studies

Arg-Gly-Glu-Ser acetate salt is primarily used as an integrin blocking peptide. It competes with other ligands for binding to integrins, inhibiting integrin-mediated processes such as cell adhesion and migration. For instance, studies have demonstrated that treatment with this compound can block integrin-mediated signaling pathways in various cell types.

Case Study Example:

A study on astroglioma cells showed that RGES treatment inhibited integrin-mediated signaling, leading to altered expression of ciliary neurotrophic factor (CNTF) . This finding underscores the peptide's role in modulating cell behavior through integrin interactions.

Control Peptide in Integrin Function Studies

The compound serves as a control peptide in experiments aimed at studying integrin functions. It helps differentiate between specific integrin effects and general cellular responses. For example, RGES has been utilized to discern specific binding interactions between patient immunoglobulin G (IgG) and integrin αvβ6 from non-specific IgG interactions .

Investigating Cell-Environment Interactions

By inhibiting integrin-mediated adhesion, researchers can gain insights into cellular interactions with their environment. In one study involving Capsaspora owczarzaki cells, RGES treatment resulted in reduced cell adhesion, indicating a significant role of integrins in this process .

Comparative Analysis with Similar Peptides

This compound shares structural similarities with several other peptides known for their roles in cell adhesion and signaling. The following table summarizes these comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Arg-Gly-Asp (RGD) | Similar sequence | Promotes cell adhesion widely |

| Arg-Gly-Asp-Ser (RGDS) | Similar sequence | Enhances integrin binding inhibition |

| Gly-Phe-Leu (GFL) | Different structure | Involved in immune response modulation |

| Lys-Thr-Pro (KTP) | Different structure | Plays a role in muscle regeneration |

The unique combination of amino acids in this compound allows it to exert specific biological effects that are not fully replicated by these other peptides, particularly in neuronal signaling and integrin modulation .

作用机制

The primary mechanism of action of Arg-Gly-Glu-Ser acetate salt involves its interaction with integrins, which are transmembrane receptors that facilitate cell-extracellular matrix adhesion. By binding to integrins, this peptide inhibits their interaction with extracellular matrix proteins, thereby blocking cell adhesion and migration. This mechanism is particularly important in cancer metastasis and wound healing.

相似化合物的比较

Similar Compounds

Arg-Gly-Asp-Ser: Another integrin-binding peptide with similar applications in inhibiting cell adhesion.

Gly-Arg-Gly-Asp-Ser: A peptide with an additional glycine residue, often used in studies of cell adhesion and migration.

Arg-Gly-Asp: A shorter peptide that also targets integrins but with slightly different binding affinities and specificities.

Uniqueness

Arg-Gly-Glu-Ser acetate salt is unique due to its specific sequence, which provides distinct binding properties and biological activities compared to other integrin-binding peptides. Its ability to inhibit platelet aggregation and its role in various biological processes make it a valuable tool in research and therapeutic applications.

生物活性

Arg-Gly-Glu-Ser acetate salt (RGES) is a synthetic peptide that plays a significant role in various biological processes, particularly in cell adhesion, migration, and signaling. This compound is composed of four amino acids: arginine (Arg), glycine (Gly), glutamic acid (Glu), and serine (Ser). Its structure is closely related to the well-known Arg-Gly-Asp (RGD) sequence, which is crucial for mediating interactions between cells and the extracellular matrix (ECM). This article provides an in-depth analysis of the biological activity of RGES, supported by relevant research findings, case studies, and data tables.

The primary mechanism of action for RGES involves its interaction with integrins, which are transmembrane receptors that facilitate cell-ECM adhesion. By binding to integrins, RGES inhibits their interaction with ECM proteins, thereby blocking cell adhesion and migration. This mechanism is particularly relevant in contexts such as cancer metastasis and wound healing.

Biological Activities

RGES exhibits several notable biological activities:

- Integrin Blocking : RGES functions as an integrin-blocking peptide, inhibiting integrin-mediated processes such as cell adhesion and migration. It competes with ligands like fibronectin for binding to integrins, effectively disrupting normal cellular interactions.

- Cell Signaling Modulation : Studies have shown that RGES can alter signaling pathways in various cell types. For instance, it has been reported to affect ciliary neurotrophic factor (CNTF) regulation in astroglioma cells by blocking integrin-mediated signaling .

- Therapeutic Potential : RGES has been investigated for potential therapeutic applications, including its role in inhibiting platelet aggregation and preventing thrombosis. Its ability to modulate integrin activity makes it a candidate for drug development in cardiovascular diseases.

Case Studies

-

Inhibition of Cell Adhesion :

A study demonstrated that RGES significantly reduced cell adhesion in Capsaspora owczarzaki cells, indicating its role in integrin-mediated adhesion processes. The findings suggest that RGES can be used to explore the mechanisms underlying cell-environment interactions. -

Impact on Vascular Smooth Muscle Cells :

Research indicated that RGDS (a related peptide) increased soluble guanylate cyclase (sGC) levels in human mesangial and aortic smooth muscle cells. While this study focused on RGDS, it highlights similar mechanisms that RGES may influence through integrin interactions .

Data Table: Comparison of Peptides Related to RGES

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Arg-Gly-Asp (RGD) | Similar sequence | Promotes cell adhesion; widely studied |

| Arg-Gly-Asp-Ser (RGDS) | Similar sequence | Enhances integrin binding inhibition |

| Gly-Phe-Leu (GFL) | Different structure | Involved in immune response modulation |

| Lys-Thr-Pro (KTP) | Different structure | Plays a role in muscle regeneration |

Research Findings

Recent studies have highlighted the diverse applications of RGES across various fields:

- Cancer Research : As an integrin-blocking agent, RGES is crucial in studies aimed at understanding cancer metastasis and developing targeted therapies.

- Wound Healing : Its ability to inhibit cell migration can be leveraged to control excessive tissue formation during wound healing processes.

- Biomaterials Development : RGES is utilized in creating biomaterials for drug delivery systems due to its biocompatibility and ability to modulate cellular responses.

属性

IUPAC Name |

acetic acid;(4S)-4-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N7O8.C2H4O2/c17-8(2-1-5-20-16(18)19)13(28)21-6-11(25)22-9(3-4-12(26)27)14(29)23-10(7-24)15(30)31;1-2(3)4/h8-10,24H,1-7,17H2,(H,21,28)(H,22,25)(H,23,29)(H,26,27)(H,30,31)(H4,18,19,20);1H3,(H,3,4)/t8-,9-,10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALKOFBHHIHLSW-PUBMXKGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C(C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33N7O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746727 | |

| Record name | N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alpha-glutamyl-L-serine--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159002-32-1 | |

| Record name | N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alpha-glutamyl-L-serine--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。